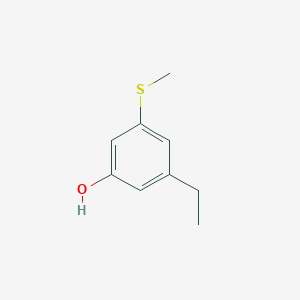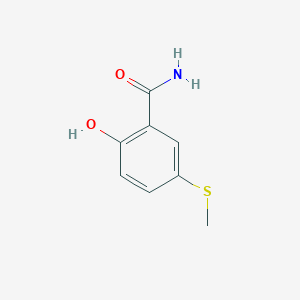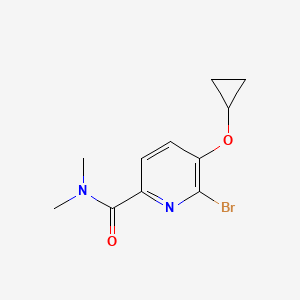
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O2 It is a derivative of picolinamide, characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 5th position, and N,N-dimethyl groups attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves the bromination of a precursor picolinamide compound, followed by the introduction of the cyclopropoxy group and the N,N-dimethylation of the amide nitrogen. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Bromination: The precursor picolinamide is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6th position.
Cyclopropoxylation: The brominated intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base to introduce the cyclopropoxy group at the 5th position.
N,N-Dimethylation: Finally, the amide nitrogen is dimethylated using a methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted picolinamide derivatives.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the target and the context of its use.
類似化合物との比較
Similar Compounds
- 6-Bromo-N-methoxy-N-methylnicotinamide
- 6-Bromo-N,N-dimethylpicolinamide
- 5-Bromo-N,N-dimethylpicolinamide
Uniqueness
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the cyclopropoxy group at the 5th position, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall activity in various applications.
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
6-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-6-9(10(12)13-8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
DNGCZDKHDDIKMT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


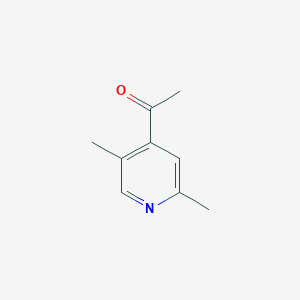
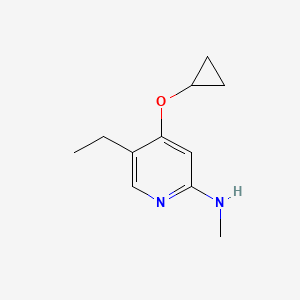
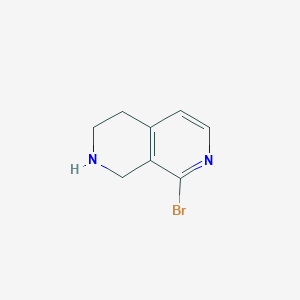

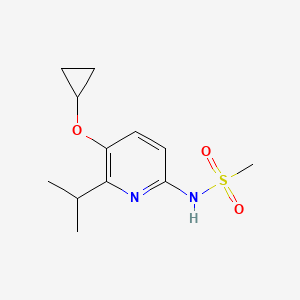


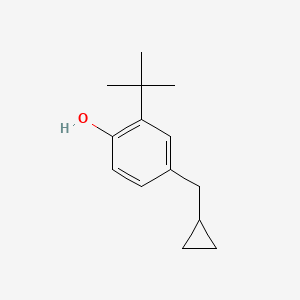
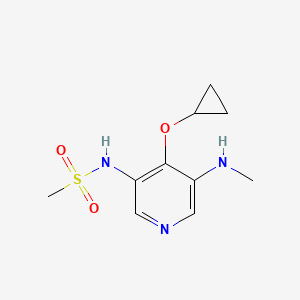
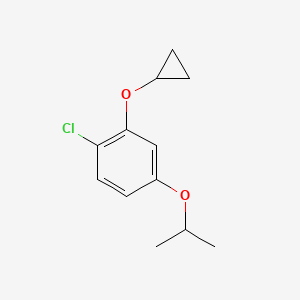

![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
